molecular formula C12H8BrNO2 B8355692 (4-Bromophenyl)(3-hydroxy-2-pyridinyl)methanone

(4-Bromophenyl)(3-hydroxy-2-pyridinyl)methanone

Cat. No. B8355692
M. Wt: 278.10 g/mol
InChI Key: NMVDNZPJGGWNTM-UHFFFAOYSA-N
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Patent
US08148407B2

Procedure details

48.5 g (205.5 mM) of 1,4-dibromobenzene are added dropwise to a mixture containing one crystal of iodine and 5 g (205.5 mM) of magnesium metal covered with 150 ml of THF. The mixture is stirred at the reflux temperature of the solvent for 2 hours and then cooled to 10° C. 12.34 g (102.7 mM) of 2-cyano-3-pyridinol are then added dropwise. The reaction medium is heated at the reflux temperature of the solvent for 3 hours, then stirred for 18 h at room temperature and then treated with 300 ml of 0.5 N sulfuric acid. The solvents are driven off under reduced pressure and the residual aqueous phase is brought to pH 4 by adding a necessary and sufficient amount of 2 N sodium hydroxide solution. The neutralized mixture is extracted with dichloromethane and the organic phase is dried over magnesium sulfate. After evaporation of the solvent, the expected product is obtained in the form of a yellow solid with a yield of 35%.
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
12.34 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
35%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.II.[Mg].[C:12]([C:14]1[C:19]([OH:20])=[CH:18][CH:17]=[CH:16][N:15]=1)#N.S(=O)(=O)(O)[OH:22].[OH-].[Na+]>C1COCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]([C:14]2[C:19]([OH:20])=[CH:18][CH:17]=[CH:16][N:15]=2)=[O:22])=[CH:3][CH:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
48.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
5 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
12.34 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at the reflux temperature of the solvent for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is heated at the reflux temperature of the solvent for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for 18 h at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The neutralized mixture is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)C1=NC=CC=C1O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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